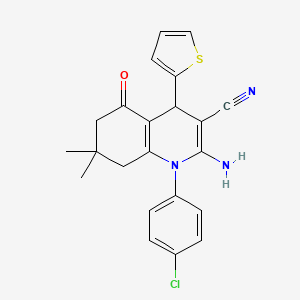![molecular formula C17H20N2O3 B11544466 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11544466.png)
1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a piperidine and pyrrolidine moiety. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the acylation of 4-methylpiperidine with a suitable acyl chloride, followed by a coupling reaction with a pyrrolidine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis and as a lead compound for developing new medications.
Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Similar Compounds:
Piperidine Derivatives: These compounds share the piperidine moiety and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring also show comparable properties and applications.
Uniqueness: this compound stands out due to its combined piperidine and pyrrolidine structure, which provides a unique set of chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C17H20N2O3 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
1-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H20N2O3/c1-12-8-10-18(11-9-12)17(22)13-2-4-14(5-3-13)19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3 |
Clave InChI |
YUQGUGZVPKHSOG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11544384.png)


![4-(decyloxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11544399.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-butoxybenzamide](/img/structure/B11544402.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544405.png)
![2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11544412.png)
![2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11544426.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11544433.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11544441.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544448.png)
![(4Z)-4-[4-(hexyloxy)-3-methoxybenzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11544453.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11544476.png)
![4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11544479.png)